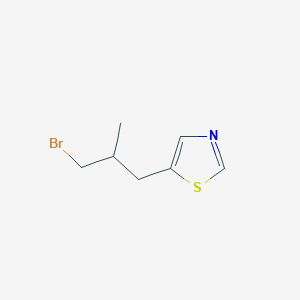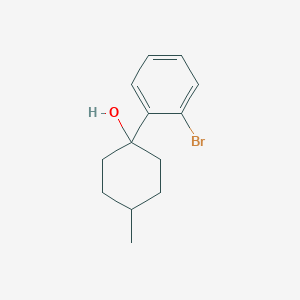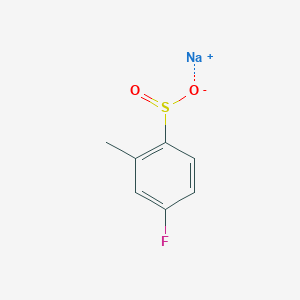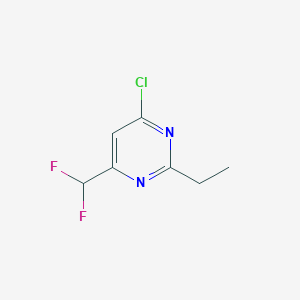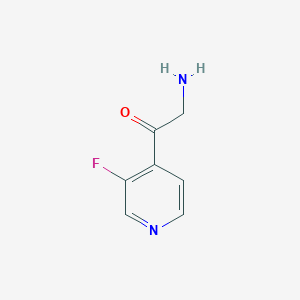
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the fluorine atom on the pyridine ring and the amino group on the ethanone moiety makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include oxides and hydroxyl derivatives.
Reduction: The major products are the corresponding amines and alcohols.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.
Applications De Recherche Scientifique
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(3-chloropyridin-4-yl)ethan-1-one
- 2-Amino-1-(3-bromopyridin-4-yl)ethan-1-one
- 2-Amino-1-(3-iodopyridin-4-yl)ethan-1-one
Uniqueness
The presence of the fluorine atom in 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C7H7FN2O |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
2-amino-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3,9H2 |
Clé InChI |
ILZJVLTUSHDQAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=O)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)

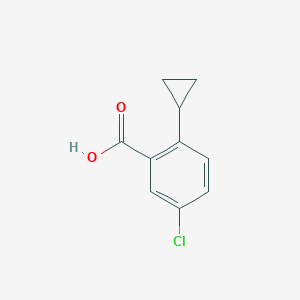
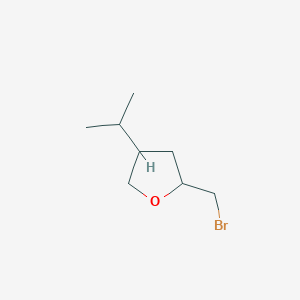
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)

